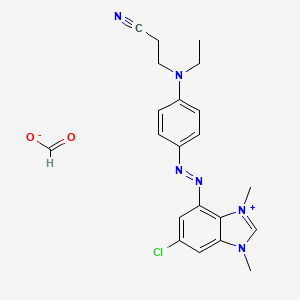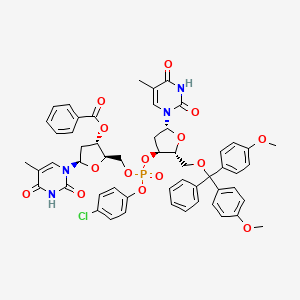
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide is an organic compound with a unique structure that includes a hydrazino group attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-butyrylhydrazine with a propionamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide include:
- 2,2-Dimethyl-1,3-propanediamine
- N,N-Dimethylpropionamide
- 3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxaline-1-Carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique hydrazino group attached to the propionamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96804-56-7 |
|---|---|
Formule moléculaire |
C9H19N3O2 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
3-[butanoyl(dimethylamino)amino]propanamide |
InChI |
InChI=1S/C9H19N3O2/c1-4-5-9(14)12(11(2)3)7-6-8(10)13/h4-7H2,1-3H3,(H2,10,13) |
Clé InChI |
HZTVLSADBCYQNI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CCC(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




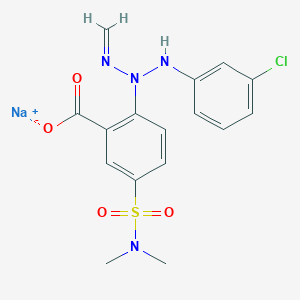
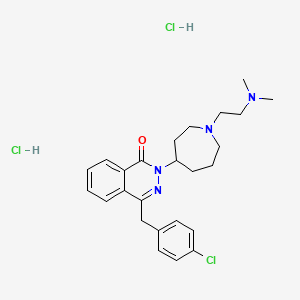
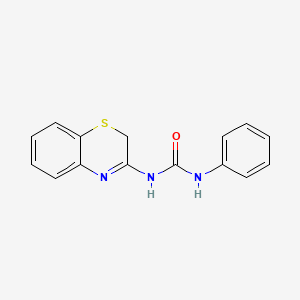

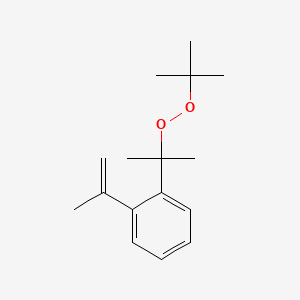
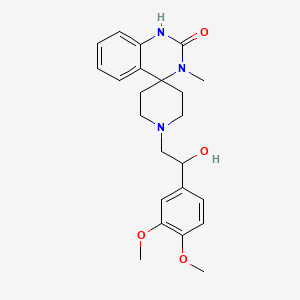
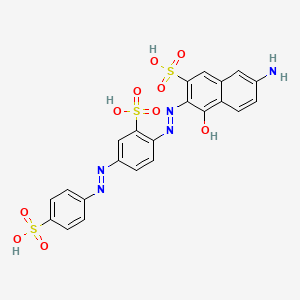
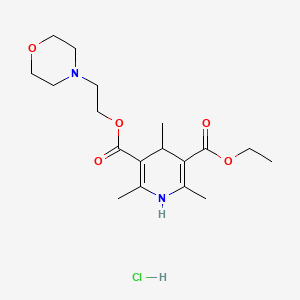
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
